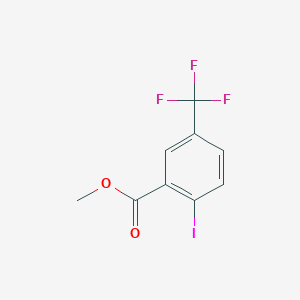

Methyl 2-iodo-5-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 2-iodo-5-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-iodo-5-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-iodo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKERJVZDLDFKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 2-iodo-5-(trifluoromethyl)benzoate

[1]

Executive Summary

Methyl 2-iodo-5-(trifluoromethyl)benzoate is a high-value intermediate in medicinal chemistry, particularly serving as a scaffold for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations. The ortho-iodo position provides a reactive handle for palladium-catalyzed functionalization, while the meta-trifluoromethyl group imparts metabolic stability and lipophilicity—critical parameters in modern drug design.

This guide details a robust, two-stage synthesis starting from commercially available 2-amino-5-(trifluoromethyl)benzoic acid . Unlike direct electrophilic iodination, which suffers from poor regioselectivity due to the deactivating nature of the trifluoromethyl and carboxyl groups, this protocol utilizes a Sandmeyer-type iodination followed by Fischer esterification . This approach ensures regiochemical purity (>98%) and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the pitfalls of direct halogenation on electron-deficient rings. By utilizing the amino group of the starting material, we leverage the predictable reactivity of diazonium salts to install the iodine atom specifically at the C2 position.

Strategic Pathway

-

Transformation A (Sandmeyer Iodination): Conversion of the aniline amine to an aryl iodide via a diazonium intermediate.

-

Transformation B (Esterification): Acid-catalyzed condensation with methanol to yield the final ester.

Figure 1: Retrosynthetic logic prioritizing regiocontrol via diazonium displacement.

Experimental Protocol

Stage 1: Synthesis of 2-iodo-5-(trifluoromethyl)benzoic acid

This step relies on the formation of a diazonium salt at low temperature, followed by displacement with iodide. The trifluoromethyl group significantly decreases the basicity of the amine, requiring strong acidic conditions for effective diazotization.

Reagents:

-

2-amino-5-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Sodium Nitrite (

) (1.1 equiv) -

Potassium Iodide (

) (2.5 equiv) -

Hydrochloric Acid (

), 12M (conc.) and 6M -

Sodium Thiosulfate (sat. aq.)

Protocol:

-

Solubilization: In a 500 mL round-bottom flask (RBF), suspend 20.5 g (100 mmol) of 2-amino-5-(trifluoromethyl)benzoic acid in 100 mL of water. Add 30 mL of conc.

dropwise with stirring. The amine may not fully dissolve initially; this is normal. -

Diazotization: Cool the suspension to 0–5 °C using an ice/salt bath. Prepare a solution of

(7.6 g, 110 mmol) in 20 mL water. Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5 °C. Stir for 30 minutes. The mixture should become a clear to slightly turbid pale yellow solution (diazonium salt). -

Iodination: Dissolve

(41.5 g, 250 mmol) in 50 mL water. Add this solution slowly to the cold diazonium mixture. Caution: Vigorous evolution of nitrogen gas ( -

Reaction Completion: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Workup: Cool to room temperature. The product will precipitate as a dark solid (due to iodine by-product). Add saturated sodium thiosulfate solution until the dark iodine color fades to a tan/off-white precipitate.

-

Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50 °C.

Yield: Expected 85–90% (approx. 27–29 g).

Purity Check:

Stage 2: Synthesis of Methyl 2-iodo-5-(trifluoromethyl)benzoate

The carboxylic acid is converted to the methyl ester using a standard acid-catalyzed approach. This method is preferred over alkylation (MeI/Base) to avoid potential side reactions with the iodine.

Reagents:

-

2-iodo-5-(trifluoromethyl)benzoic acid (from Stage 1)

-

Methanol (anhydrous, excess)

-

Sulfuric Acid (

), conc. (catalytic to stoichiometric)

Protocol:

-

Setup: Charge 28.0 g (approx. 88 mmol) of the Stage 1 acid into a 250 mL RBF. Add 140 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 5 mL of conc.

dropwise. Exothermic reaction.[1] -

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Quench: Cool the mixture to room temperature. Concentrate under reduced pressure to remove most methanol (approx. 20 mL remaining).

-

Extraction: Pour the residue into 100 mL ice water. Extract with Ethyl Acetate or Dichloromethane (3 x 50 mL).

-

Wash: Wash the combined organic layers with saturated

(2 x 50 mL) to remove unreacted acid, followed by brine (50 mL). -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes) or recrystallization from Hexanes.

Yield: Expected 92–96%. Physical State: White to pale yellow crystalline solid or oil (MP depends on purity, typically 35–40 °C).

Process Visualization

The following diagram illustrates the critical process flow, including decision points for purification.

Figure 2: Step-by-step process flow for the synthesis of Methyl 2-iodo-5-(trifluoromethyl)benzoate.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Diazotization Temp | < 5 °C | Diazonium salts of electron-deficient anilines are unstable. Higher temps lead to phenol by-products (hydrolysis). |

| Acid Stoichiometry | > 2.5 equiv | Sufficient protonation is required to prevent triazene formation (coupling of diazonium with unreacted amine). |

| Iodine Quench | Excess iodine ( | |

| Esterification Water | Anhydrous | Water drives the equilibrium back to the carboxylic acid. Use anhydrous MeOH and a drying tube/nitrogen line. |

Safety & Handling (E-E-A-T)

-

Diazonium Salts: While the intermediate is not isolated, diazonium salts are potentially explosive if dried. Always keep them in solution and decompose them controllably by adding iodide.

-

Methyl Iodide Equivalent: This product is an alkylating agent analog. It may act as a skin and eye irritant.[2][3] Handle in a fume hood.

-

Waste Disposal: Aqueous waste contains heavy metals (if copper is used, though this protocol uses KI) and iodides. Segregate halogenated waste.

References

-

Sandmeyer Reaction Mechanism & Protocols

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for 2-iodobenzoic acid).

-

Organic Syntheses, Coll. Vol. 2, p. 351 (1943).

-

-

Esterification of Halobenzoic Acids

-

ChemicalBook. "Methyl 2-iodobenzoate Synthesis." (Accessed 2024).

-

-

Safety Data (MSDS)

-

Sigma-Aldrich. "Safety Data Sheet: 2-Iodo-5-(trifluoromethyl)benzoic acid."

-

-

Trifluoromethylation Context

Methyl 2-iodo-5-(trifluoromethyl)benzoate chemical properties

Advanced Scaffold for Medicinal Chemistry & Heterocyclic Synthesis[1][2]

Executive Summary

Methyl 2-iodo-5-(trifluoromethyl)benzoate (CAS: 1261678-48-1) is a high-value bifunctional intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural utility stems from three distinct features:

-

Ortho-Iodo Ester Motif: A "privileged" arrangement allowing for rapid cyclization into heterocycles (e.g., isocoumarins, isoquinolines).

-

Trifluoromethyl Group (

): Enhances lipophilicity and metabolic stability, acting as a bioisostere for chloride or methyl groups in drug design. -

C–I Bond Lability: Provides a reactive handle for Palladium-catalyzed cross-couplings or Iodine-Magnesium exchange (Turbo-Grignard).

This guide details the physicochemical profile, synthetic access, and critical reactivity pathways of this compound, with a focus on its application in drug discovery workflows.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | Methyl 2-iodo-5-(trifluoromethyl)benzoate | |

| CAS Number | 1261678-48-1 | Primary identifier for the ester.[1] |

| Molecular Formula | ||

| Molecular Weight | 330.04 g/mol | |

| Appearance | Low-melting solid or viscous oil | Dependent on purity; tends to supercool. |

| Boiling Point | ~275°C (Predicted) | Decomposes at high temperatures. |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. Hydrolyzes slowly in aqueous base. |

| Stability | Cold Chain Recommended (2-8°C) | Light sensitive (C–I bond cleavage). Moisture sensitive (Ester hydrolysis). |

Synthetic Access & Purity Considerations

Researchers typically access this scaffold via two primary routes. The choice depends on the availability of upstream precursors and cost constraints.

Method A: Esterification of the Benzoic Acid (Lab Scale)

The most common laboratory route involves the esterification of 2-iodo-5-(trifluoromethyl)benzoic acid.

-

Protocol: Acid catalyzed esterification (MeOH/H2SO4) or alkylation (MeI/K2CO3).

-

Advantage: High yield; avoids heavy metal waste from Sandmeyer reactions.

-

Critical Control: Monitor for the formation of the acid anhydride byproduct if using coupling reagents (EDC/DCC).

Method B: Sandmeyer Reaction (Industrial Scale)

Starting from Methyl 2-amino-5-(trifluoromethyl)benzoate.

-

Protocol: Diazotization (

) followed by quenching with -

Advantage: Amino precursors are often cheaper in bulk.

-

Safety Note: Diazo intermediates are energetic; temperature control (<5°C) is critical to prevent decomposition before iodination.

Core Reactivity & Experimental Workflows

The versatility of Methyl 2-iodo-5-(trifluoromethyl)benzoate lies in its ability to undergo orthogonal transformations. The Iodine atom is the primary reactive site, but the adjacent ester allows for "molecular stapling" (cyclization).

Palladium-Catalyzed Cross-Coupling

The C–I bond is highly reactive toward oxidative addition by Pd(0), making this scaffold an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Protocol: Optimized Suzuki-Miyaura Coupling

-

Reagents: Arylboronic acid (1.2 eq),

(3 mol%), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 80°C, 4–12 hours.

-

Mechanism: The electron-withdrawing

group activates the C–I bond, facilitating faster oxidative addition compared to non-fluorinated analogues.

Heterocycle Construction (The "Ortho-Effect")

This is the most powerful application. The proximity of the ester and the iodide allows for tandem reactions where a cross-coupling event is immediately followed by an intramolecular cyclization.

-

Isoquinolines/Isocoumarins: Via Sonogashira coupling with terminal alkynes followed by nucleophilic attack of the ester (or ammonia source).

Iodine-Magnesium Exchange (Turbo-Grignard)

Unlike simple aryl halides, the ester group makes this molecule sensitive to nucleophilic attack by standard Grignards. However, using Knochel’s Turbo-Grignard (

Workflow Visualization: Divergent Synthesis

Figure 1: Divergent reactivity pathways. Note the bifurcation between standard coupling (Top) and Metallation (Bottom).

Medicinal Chemistry Applications

Bioisosteric Replacement

The 5-trifluoromethyl group is a critical design element.

-

Metabolic Blocking: The

group at the 5-position blocks metabolic oxidation (P450) that might occur at a comparable methyl or unsubstituted position. -

Lipophilicity: Increases

, improving membrane permeability for CNS targets.

Case Study: HER2 Inhibitor Synthesis

Research into kinase inhibitors (e.g., for HER2 or EGFR) often utilizes the isoquinoline scaffold.

-

Step 1: Sonogashira coupling of Methyl 2-iodo-5-(trifluoromethyl)benzoate with a functionalized alkyne.

-

Step 2: Cyclization with ammonia (in MeOH) yields the 1-oxo-1,2-dihydroisoquinoline core.

-

Result: The

group remains at the 7-position of the isoquinoline, providing a hydrophobic anchor in the kinase ATP-binding pocket.

Workflow Visualization: Isoquinoline Synthesis

Figure 2: Construction of the isoquinoline core, a pharmacophore found in various oncology drugs.

Handling & Safety Protocols

Hazards[4]

-

Skin/Eye Irritant: As an alkylating agent precursor and halogenated ester, it is irritating to mucous membranes.

-

Decomposition: Releases HF (Hydrofluoric acid) and Iodine vapor upon thermal decomposition.

Storage & Stability

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen. The C–I bond can degrade under UV light; use amber vials.

Waste Disposal

-

Halogenated Waste: Must be segregated from non-halogenated solvents.

-

Heavy Metals: If Pd or Cu catalysts are used, aqueous streams must be scavenged (e.g., with QuadraSil or activated carbon) before disposal.

References

-

Synthesis and Reactivity of 2-Iodobenzoates

- Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.

-

Source:

-

Isoquinoline Synthesis via Sonogashira/Cyclization

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Source:

-

Compound Data & Safety

- Methyl 2-iodo-5-(trifluoromethyl)

-

Source:

Sources

Methyl 2-iodo-5-(trifluoromethyl)benzoate reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Methyl 2-iodo-5-(trifluoromethyl)benzoate

Abstract

Methyl 2-iodo-5-(trifluoromethyl)benzoate is a key aromatic building block in modern synthetic chemistry, particularly valued in the fields of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive iodine atom, a strongly electron-withdrawing trifluoromethyl group, and a sterically influential ortho-ester, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive exploration of this profile, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering field-proven insights into experimental design and optimization. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for scientists leveraging this valuable synthetic intermediate.

Molecular Architecture and Electronic Profile

The reactivity of methyl 2-iodo-5-(trifluoromethyl)benzoate is a direct consequence of the interplay between its three key functional components:

-

The Carbon-Iodine Bond : As the primary reactive site, the C-I bond is relatively weak, making it an excellent leaving group for a wide array of cross-coupling reactions. The high polarizability and long bond length facilitate oxidative addition to low-valent transition metal catalysts, most notably Palladium(0).[1]

-

The Trifluoromethyl (-CF3) Group : This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine.[2] Its presence significantly lowers the electron density of the aromatic ring, which in turn enhances the rate of oxidative addition, a critical step in many catalytic cycles.[3] In a biological context, the CF3 group often improves metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

-

The Ortho-Methyl Ester (-COOCH3) Group : Positioned ortho to the iodine atom, the methyl ester group exerts a significant steric influence. This "ortho effect" can hinder the approach of bulky catalytic complexes to the C-I bond.[5][6] This steric crowding necessitates careful selection of ligands in cross-coupling reactions, often favoring those with bulky architectures that can promote efficient catalyst turnover while navigating the constrained environment.[5]

The combination of these features makes methyl 2-iodo-5-(trifluoromethyl)benzoate an electron-deficient aryl iodide with notable steric shielding at the reactive center.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the epicenter of this molecule's synthetic utility, serving as a handle for the construction of new carbon-carbon and carbon-heteroatom bonds. Palladium catalysis is the premier tool for activating this bond.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound.[7] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.[7]

Mechanistic Considerations: The catalytic cycle typically involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the C-I bond of methyl 2-iodo-5-(trifluoromethyl)benzoate to form a Pd(II) complex. The electron-deficient nature of the aryl ring facilitates this step.

-

Transmetalation : A base activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.

-

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The primary challenge for this substrate is the potential for steric hindrance from the ortho-ester to slow down the oxidative addition or transmetalation steps.[8] Utilizing bulky, electron-rich phosphine ligands can often overcome this hurdle by promoting the formation of a coordinatively unsaturated and highly reactive Pd(0) species.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the chosen ligand if required.

-

Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/water.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85 |

| 3-Thiopheneboronic acid | Pd/C (5)[9] | Na₂CO₃ | DME/H₂O | 25 | ~95 |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction facilitates the synthesis of aryl alkynes, crucial structures in materials science and medicinal chemistry.[10][11] The classic protocol employs a dual-catalyst system of palladium and copper(I).[10]

Mechanistic Considerations: The reaction proceeds via two interconnected catalytic cycles.

-

Palladium Cycle : Similar to the Suzuki coupling, it begins with oxidative addition of the aryl iodide to Pd(0).

-

Copper Cycle : Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide species. This is the active nucleophile.

-

Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II)-aryl complex.

-

Reductive Elimination : The aryl and alkynyl groups couple, releasing the product and regenerating the Pd(0) catalyst.

Copper-free variants have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and are often preferred.[12][13] In these systems, the base plays a more direct role in generating the palladium-acetylide intermediate.

Experimental Protocol: Copper-Free Sonogashira Coupling

-

In a Schlenk tube, dissolve methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a ligand if needed (e.g., PPh₃).

-

Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-4.0 eq).

-

Heat the reaction mixture, typically between room temperature and 80 °C, under an inert atmosphere.

-

Monitor the reaction's progress via TLC or GC-MS.

-

After completion, filter off any amine salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, then dry and concentrate.

-

Purify via silica gel chromatography.

Data Presentation: Sonogashira Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 60 | >95 |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | None | Cs₂CO₃ | Dioxane | 80 | ~90 |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | i-Pr₂NH | DMF | 50 | ~88 |

Diagram: Sonogashira Catalytic Cycle (Classic)

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Heck Coupling: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction creates substituted alkenes by coupling aryl halides with olefins.[14] It is a powerful tool for C-C bond formation, though controlling regioselectivity and stereoselectivity can be challenging.[15]

Mechanistic Considerations:

-

Oxidative Addition : Pd(0) inserts into the C-I bond.

-

Migratory Insertion (Carbopalladation) : The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-Aryl bond. This step determines the regioselectivity.

-

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step determines the stereochemistry (typically trans).

-

Base-promoted Regeneration : The base regenerates the Pd(0) catalyst from the palladium-hydride species.

For methyl 2-iodo-5-(trifluoromethyl)benzoate, the steric bulk of the ortho-ester can influence the migratory insertion step.

Experimental Protocol: Heck Coupling

-

Charge a reaction flask with methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., P(o-tolyl)₃).

-

Add a suitable solvent (e.g., DMF, NMP, or toluene) and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).

-

Heat the mixture to 100-140 °C under an inert atmosphere until the reaction is complete.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.

-

Purify the product by column chromatography or distillation.

Data Presentation: Heck Coupling Conditions

| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | ~80 |

| n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 130 | ~90 |

| Cyclohexene | Pd(dba)₂/P(o-tol)₃ (4) | KOAc | Toluene | 110 | ~75 |

Diagram: Heck Catalytic Cycle

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern drug discovery, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[16] This reaction is often challenging for sterically hindered substrates.[16][17]

Mechanistic Considerations: The mechanism is similar to other cross-couplings but with unique challenges.

-

Oxidative Addition : Pd(0) inserts into the C-I bond.

-

Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination : This is often the rate-limiting step. The aryl group and the amido ligand couple to form the C-N bond and regenerate the Pd(0) catalyst.

For methyl 2-iodo-5-(trifluoromethyl)benzoate, the ortho-ester group presents a significant steric barrier.[18] This makes the use of specialized bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) almost mandatory.[19] These ligands stabilize the monomeric Pd(0) species and accelerate the reductive elimination step. The choice of base (e.g., NaOt-Bu, LHMDS, K₃PO₄) is also critical and substrate-dependent.[17]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specific biarylphosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Add methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 eq) and the amine coupling partner (1.2 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vial and heat to 80-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, pass the mixture through a pad of celite, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the residue by silica gel chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 110 | >90 |

| Morpholine | Pd₂(dba)₃ (1.5) / RuPhos (3) | NaOt-Bu | Dioxane | 100 | ~95 |

| Benzylamine | Pd(OAc)₂ (2) / BrettPhos (4) | LHMDS | THF | 80 | ~85 |

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Sources

- 1. Palladium-Catalyzed Reactions [mdpi.com]

- 2. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. d-nb.info [d-nb.info]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. quora.com [quora.com]

- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

The Fluorine Throttle: Optimizing Reactivity in Methyl 2-iodo-5-(trifluoromethyl)benzoate

Executive Summary

Methyl 2-iodo-5-(trifluoromethyl)benzoate (CAS: 1261678-48-1) is not merely a halogenated building block; it is a "privileged scaffold" where the reactivity of the C-I bond is precisely tuned by the cooperative electronics of the ester and trifluoromethyl groups. For drug development professionals, this molecule offers a dual advantage: a highly activated handle for C-C or C-N bond formation and a pre-installed trifluoromethyl (

This technical guide dissects the role of the

Part 1: Electronic & Structural Landscape

To predict reactivity, we must first map the electronic topography of the benzene ring. The substitution pattern places the iodine at C2 and the trifluoromethyl group at C5.

The "Para-Ortho" Activation

The reactivity of the C2-Iodine bond is dictated by the substituents at C1 (Ester) and C5 (

-

C1-Ester (Ortho to I): Exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.

-

C5-Trifluoromethyl (Para to I): Exerts a powerful inductive (-I) withdrawing effect (

).

The

-

Highly Electrophilic: Susceptible to oxidative addition by Pd(0) species (faster reaction rates).

-

Activated for

: The Meisenheimer complex formed during nucleophilic attack is stabilized by the inductive pull of the

Structural Visualization

The following diagram illustrates the electronic vectors and reactive sites.

Caption: Electronic vectors showing how the C5-CF3 group activates the C2-I bond for multiple reaction pathways.

Part 2: The Effect on Cross-Coupling (Suzuki-Miyaura)

The presence of the

Mechanistic Insight

In the catalytic cycle, the electron-poor nature of the arene (enhanced by

-

Implication: You can often use "ligandless" conditions or weaker bases, preserving the sensitive methyl ester.

Optimized Protocol: Suzuki Coupling

This protocol minimizes ester hydrolysis while maximizing yield.

Reagents:

-

Substrate: Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv) - Chosen over carbonates to reduce hydrolysis risk. -

Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step:

-

Charge: In a glovebox or under Argon, combine the substrate, boronic acid, catalyst, and base in a reaction vial.

-

Solvate: Add degassed Dioxane/Water mixture. The

group enhances lipophilicity, ensuring the substrate dissolves rapidly in dioxane. -

Heat: Stir at 60°C for 4-6 hours. Note: Non-activated aryl iodides might require 80-100°C. The

activation allows this lower temperature. -

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Metal-Halogen Exchange (Turbo-Grignard)

One of the most powerful applications of this scaffold is the generation of the corresponding arylmagnesium species. The

The Stabilization Effect

Usually, ortho-halo esters are tricky to metallate because the resulting carbanion can attack the ester (cyclization). However, using Knochel's Turbo-Grignard (

-

Role of

: The inductive withdrawal of the

Optimized Protocol: Magnesiation & Trapping

Reagents:

-

Substrate: Methyl 2-iodo-5-(trifluoromethyl)benzoate[2]

-

Reagent:

(1.1 equiv, 1.3 M in THF) -

Electrophile: Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Cool: Dissolve substrate in THF and cool to -40°C . Do not use -78°C; the exchange might be too slow. Do not use 0°C; the ester will be attacked.

-

Exchange: Add

dropwise. Stir for 30 minutes at -40°C.-

Checkpoint: The solution usually turns yellow/brown. The

group ensures the exchange is complete within 30 mins.

-

-

Trap: Add the electrophile (Benzaldehyde) slowly.

-

Warm: Allow to warm to 0°C over 1 hour.

-

Quench: Add sat.

.

Data Summary: Exchange Efficiency

| Condition | Temperature | Time | Yield (Trapped) | Note |

|---|

|

Part 4: Nucleophilic Aromatic Substitution ( )

While

The Mechanism

The reaction proceeds via an addition-elimination pathway.[1][3] The rate-determining step is the formation of the Meisenheimer complex.

- Contribution: It stabilizes the negative charge delocalized into the ring (specifically at the para position relative to the nucleophilic attack).

-

Ester Contribution: Stabilizes the charge at the ortho position.

Protocol: Amination

Reagents:

-

Substrate (1.0 equiv)

-

Morpholine (2.0 equiv)

-

Base:

(2.0 equiv)[4] -

Solvent: DMF or DMSO

Procedure:

-

Mix reagents in DMF.

-

Heat to 80-100°C. (The

activation allows this to proceed without a transition metal catalyst, although CuI catalysis can lower the temp to 60°C). -

Monitor by LCMS for the displacement of Iodine (Mass: -127 + 86).

Part 5: Applications in Drug Discovery

The

-

Metabolic Blocking: The C5 position is a common site for CYP450 oxidation in benzoic acid derivatives. The

group effectively blocks this "soft spot," increasing the half-life ( -

Lipophilicity: It increases the

by approximately 1.2 units compared to the methyl analogue, improving membrane permeability. -

Bioisostere: The 2-iodo-5-trifluoromethyl benzoate core is a precursor to trifluoromethyl-substituted isoquinolines and quinazolinones , which are privileged scaffolds in kinase inhibitors.

Caption: Impact of the retained CF3 group on final drug properties.

References

-

Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no.[5] 25, 2004, pp. 3333-3336. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link

- Bao, M., et al. "Nucleophilic Aromatic Substitution of Electron-Deficient Aryl Halides." Journal of Organic Chemistry, vol. 85, no. 10, 2020.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822-5880. Link

-

ChemScene. "Methyl 2-iodo-5-(trifluoromethyl)benzoate Product Data." ChemScene.com. Link

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. 1261678-48-1|Methyl 2-iodo-5-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. CN110903245A - Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Heck reaction conditions for Methyl 2-iodo-5-(trifluoromethyl)benzoate

Application Note & Protocol Guide

Topic: High-Efficiency Heck-Mizoroki Coupling: Reaction Conditions for Methyl 2-iodo-5-(trifluoromethyl)benzoate

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This guide provides a detailed examination of the reaction conditions specifically tailored for Methyl 2-iodo-5-(trifluoromethyl)benzoate, an electron-deficient aryl iodide of significant interest in the development of pharmaceuticals and advanced materials. We delve into the mechanistic nuances imposed by the substrate's unique electronic and steric properties and present robust, field-proven protocols designed for high-yield synthesis of substituted cinnamate derivatives. This document is intended for researchers, chemists, and process development professionals seeking to optimize this critical transformation.

Introduction: The Strategic Importance of the Substrate

Methyl 2-iodo-5-(trifluoromethyl)benzoate is a valuable synthetic intermediate characterized by two key features: a highly reactive carbon-iodine bond and strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the iodine. The presence of the ester and trifluoromethyl moieties significantly influences the reactivity of the aryl iodide in palladium-catalyzed reactions. According to established mechanistic principles, EWGs accelerate the rate-determining oxidative addition step of the aryl halide to the Pd(0) catalyst.[2] This inherent reactivity makes the substrate an excellent candidate for the Heck reaction, allowing for the efficient synthesis of complex molecular architectures. Understanding how to control this reactivity is paramount for achieving high yields and minimizing side products.

Mechanistic Considerations for an Electron-Deficient System

The catalytic cycle of the Heck reaction is a well-established sequence involving a Pd(0)/Pd(II) redox couple.[3] For Methyl 2-iodo-5-(trifluoromethyl)benzoate, the cycle proceeds with specific considerations.

-

Oxidative Addition: The reaction initiates with the insertion of a coordinatively unsaturated Pd(0) species into the C-I bond. The electron-deficient nature of the aromatic ring polarizes the C-I bond, making the carbon atom more electrophilic and highly susceptible to this insertion. This step is typically rapid for aryl iodides.[4]

-

Olefin Coordination & Migratory Insertion: The resulting Aryl-Pd(II)-I complex coordinates with the incoming alkene. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition manner.[5]

-

β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the adjacent carbon must be accessible for elimination. This syn-elimination step forms the new C=C double bond and a Hydrido-Pd(II) complex.

-

Reductive Elimination & Catalyst Regeneration: A base is required to remove the hydrogen iodide from the palladium complex, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[4]

Below is a diagram illustrating the catalytic cycle.

Caption: The Heck-Mizoroki catalytic cycle.

Optimizing Reaction Parameters: A Component-by-Component Analysis

The success of the Heck reaction hinges on the judicious selection of catalyst, ligand, base, and solvent. Given the high reactivity of our substrate, multiple effective protocols can be designed.

| Parameter | Recommended Choice | Rationale & Field Insights |

| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Highly reliable, air-stable, and cost-effective. It is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the alkene itself.[4] While Pd(PPh₃)₄ can be used, Pd(OAc)₂ often provides more consistent results and higher catalyst turnover.[4] |

| Ligand | 1. None (Ligand-free) 2. Triphenylphosphine (PPh₃) 3. Tri(o-tolyl)phosphine (P(o-tolyl)₃) | For highly reactive aryl iodides, a ligand is not always necessary, especially under phase-transfer conditions (Jeffery conditions).[6] However, phosphine ligands stabilize the Pd(0) intermediate, preventing precipitation of palladium black and improving yields. PPh₃ is a standard choice. For sterically hindered substrates, a bulkier ligand like P(o-tolyl)₃ can promote the reductive elimination step and improve selectivity. |

| Base | 1. Triethylamine (Et₃N) 2. Potassium Carbonate (K₂CO₃) 3. Sodium Acetate (NaOAc) | The choice of base is critical. Organic bases like Et₃N are common and act as both a base and a potential reducing agent for Pd(II).[4] Inorganic bases like K₂CO₃ or NaOAc are effective, particularly in polar aprotic solvents like DMF or DMAc. The base must be strong enough to facilitate the regeneration of the Pd(0) catalyst but not so strong as to cause unwanted side reactions.[1][5] |

| Solvent | 1. N,N-Dimethylformamide (DMF) 2. Acetonitrile (MeCN) 3. 1,4-Dioxane | A polar aprotic solvent is typically required to dissolve the reactants and the palladium complex. DMF is an excellent, widely used solvent for Heck reactions due to its high boiling point and solvating power.[7] Acetonitrile is a good alternative for reactions at lower temperatures. |

| Temperature | 80–120 °C | The reaction generally requires heating to ensure efficient catalyst turnover and reaction completion. The optimal temperature depends on the specific alkene, ligand, and solvent used. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion and avoid product degradation.[3] |

Detailed Experimental Protocols

The following protocols provide validated starting points for the coupling of Methyl 2-iodo-5-(trifluoromethyl)benzoate with a model alkene, n-butyl acrylate .

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Classic Conditions (Pd(OAc)₂ / PPh₃)

This protocol employs a standard phosphine ligand to ensure catalyst stability and is highly reliable for a broad range of alkenes.

Workflow Diagram:

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Methodology:

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 eq.), triphenylphosphine (PPh₃, 4 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent and Alkene Addition: Add anhydrous, degassed DMF (to make a ~0.2 M solution based on the aryl iodide). Add n-butyl acrylate (1.2 eq.) via syringe.

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%).

-

Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

-

Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Ligand-Free Jeffery Conditions

This protocol is a simpler, more atom-economical alternative that often works well for highly reactive aryl iodides.

Step-by-Step Methodology:

-

Reagent Setup: To a round-bottom flask, add Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 eq.), sodium acetate (NaOAc, 2.0 eq.), and tetra-n-butylammonium chloride (TBACl, 1.0 eq.) as a phase-transfer catalyst.

-

Solvent and Alkene Addition: Add anhydrous DMF and n-butyl acrylate (1.2 eq.).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%).

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. No special precautions to exclude air are typically needed, but performing the reaction under a nitrogen atmosphere is good practice.

-

Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1. The reaction may proceed faster under these conditions.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst. | Ensure solvents are properly degassed. Use a fresh bottle of Pd(OAc)₂. Increase catalyst loading slightly (e.g., to 3-5 mol%). |

| Insufficient temperature. | Increase the reaction temperature in 10 °C increments, ensuring it does not exceed the boiling point of the solvent or cause decomposition. | |

| Formation of Palladium Black | Catalyst decomposition. | Add a phosphine ligand (if using ligand-free conditions) to stabilize the Pd(0) species. Ensure the reaction is well-stirred. |

| Side Product Formation (e.g., Heck reduction product) | Hydride source present. | Ensure the base is not excessively wet. Triethylamine can sometimes act as a hydride donor; consider switching to an inorganic base like K₂CO₃.[8] |

| Double Bond Isomerization | Prolonged heating. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Isomerization can sometimes be suppressed by specific ligand choices. |

Conclusion

Methyl 2-iodo-5-(trifluoromethyl)benzoate is an excellent substrate for the Heck-Mizoroki reaction due to its enhanced reactivity. High yields of the desired coupled products can be achieved reliably using either classical palladium/phosphine catalysis or more modern ligand-free conditions. For initial trials, Protocol 1 (Pd(OAc)₂ / PPh₃) is recommended for its robustness. For process optimization and cost reduction, Protocol 2 (Ligand-Free) offers a compelling alternative. Careful control of reaction parameters and diligent monitoring are key to maximizing yield and purity.

References

-

Heck, R. F. (1969). The Palladium-Catalyzed Vinylation of Organic Halides. Journal of the American Chemical Society. Available at: [Link]

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

-

Krische, M. J. et al. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

-

Dhanda, A. et al. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

ResearchGate. (n.d.). Heck reaction of aryl halides and styrenes. Download Table. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Available at: [Link]

-

Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 8. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

synthesis of novel heterocyclic compounds from Methyl 2-iodo-5-(trifluoromethyl)benzoate

Executive Summary & Strategic Value

This application note details the protocol for synthesizing three distinct classes of pharmacologically active heterocycles—Isoquinolin-1(2H)-ones , Isocoumarins , and Isoindolin-1-ones —utilizing Methyl 2-iodo-5-(trifluoromethyl)benzoate (CAS: 115029-21-5) as a bifunctional linchpin.

Why this Scaffold?

The ortho-iodo ester motif provides two orthogonal reactive sites: the electrophilic ester and the nucleophilic/oxidative-addition-ready iodide. The 5-trifluoromethyl group (

Key Applications:

-

Isoquinolinones: Poly(ADP-ribose) polymerase (PARP) inhibitors.

-

Isocoumarins: Serine protease inhibitors and antifungal agents.

-

Isoindolinones: MDM2-p53 interaction inhibitors.

Reaction Logic & Divergence Pathway

The synthesis relies on palladium-catalyzed cross-coupling to install a carbon spacer, followed by cyclization. The choice of coupling partner (alkyne vs. carbon monoxide) and nucleophile (amine vs. oxygen) dictates the heterocyclic core.

Figure 1: Divergent synthetic pathways from the parent scaffold. The iodide handle allows for chemoselective insertion before ester engagement.

Module 1: Synthesis of 3-Substituted 7-(Trifluoromethyl)isoquinolin-1(2H)-ones

This protocol utilizes a "one-pot, two-step" sequence. The isolation of the alkynyl intermediate is possible but often unnecessary, as the cyclization can be induced thermally or with mild Lewis acids.

Mechanism

-

Sonogashira Coupling: Pd(0) oxidative addition to the C–I bond, followed by transmetallation with the copper acetylide and reductive elimination.

-

Cyclization: Nucleophilic attack of the primary amine on the ester carbonyl to form an amide, followed by 6-endo-dig cyclization onto the alkyne (often requiring activation by Cu or Ag salts if not spontaneous).

Detailed Protocol

Reagents:

-

Substrate: Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Amine: Benzylamine or alkyl amine (2.0 equiv)

-

Catalyst:

(3 mol%) -

Co-catalyst: CuI (2 mol%)

-

Base/Solvent:

(3.0 equiv) in DMF (0.2 M)

Step-by-Step:

-

Coupling: Charge a dry Schlenk tube with the benzoate (330 mg, 1.0 mmol),

(21 mg), and CuI (4 mg). Evacuate and backfill with Argon ( -

Add degassed DMF (5 mL) and

(0.42 mL). -

Add the terminal alkyne (1.2 mmol) dropwise. Stir at RT for 4 hours .

-

Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). The starting iodide (

) should disappear; a fluorescent blue spot (alkynyl ester) appears.

-

-

Cyclization: Once coupling is complete, add the primary amine (2.0 mmol) directly to the reaction mixture.

-

Heat the sealed vessel to 100 °C for 12 hours .

-

Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (

) and brine. Dry over -

Purification: Flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Data Summary:

| Alkyne (R) | Amine (R') | Yield (%) | Notes |

|---|---|---|---|

| Phenyl | Benzyl | 82% | Robust; standard reference. |

| 4-F-Phenyl | n-Butyl | 76% | Slightly slower cyclization; requires 14h. |

| Cyclopropyl | 4-OMe-Bn | 65% | Lower yield due to volatility of alkyne. |

Module 2: Synthesis of 3-Substituted 7-(Trifluoromethyl)isocoumarins

Isocoumarins are formed via the same alkynyl benzoate intermediate but utilize the internal ester oxygen as the nucleophile.

Critical Causality

Unlike the nitrogen analog, the oxygen nucleophile is less aggressive. Therefore, electrophilic activation of the triple bond is required to promote the 6-endo-dig cyclization. We use

Detailed Protocol (Electrophilic Cyclization)

Reagents:

-

Intermediate: Methyl 2-(phenylethynyl)-5-(trifluoromethyl)benzoate (prepared via Step 1 of Module 1).

-

Cyclization Agent: Iodine (

) (2.0 equiv) or AgOTf (5 mol%). -

Solvent:

(DCM).

Step-by-Step:

-

Dissolve the isolated alkynyl benzoate (0.5 mmol) in anhydrous DCM (5 mL).

-

Add

(254 mg, 1.0 mmol) and -

Stir at RT for 2 hours in the dark.

-

Quench: Add saturated aqueous

(sodium thiosulfate) to reduce excess iodine (color change: dark violet -

Extraction: Extract with DCM.

-

Purification: Silica gel chromatography.

Note: This produces the 4-iodo-isocoumarin , a highly valuable scaffold for further cross-coupling (e.g., Suzuki) to create trisubstituted isocoumarins.

Module 3: Synthesis of Isoindolin-1-ones via Aminocarbonylation

This route contracts the ring size to a 5-membered lactam. It requires the insertion of a single carbon atom (CO) between the aryl ring and the amine.

Figure 2: Catalytic cycle for the aminocarbonylation pathway.

Safety Protocol: Carbon Monoxide

-

Hazard: CO is a silent killer.

-

Control: Use a double-balloon technique or a CO-generating surrogate like Molybdenum Hexacarbonyl (

) or phenyl formate to avoid gas cylinders. The protocol below uses

Detailed Protocol

Reagents:

-

Substrate: Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 equiv)

-

Amine: Primary amine (1.5 equiv)

-

CO Source:

(1.0 equiv) -

Catalyst:

(5 mol%) -

Ligand: Xantphos or DPPP (5 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step:

-

In a heavy-walled pressure vial, combine substrate (1.0 mmol), amine (1.5 mmol),

(264 mg), -

Add Dioxane (5 mL). Seal the vial immediately with a crimp cap.

-

Heat to 90 °C for 16 hours .

-

Workup: Filter through a Celite pad to remove Mo/Pd residues. Concentrate the filtrate.

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, column chromatography.

References

-

Sonogashira Coupling & Cyclization (Isoquinolinones)

-

Isocoumarin Synthesis via Electrophilic Cyclization

- Yue, D., & Larock, R. C. (2002). Synthesis of 3,4-disubstituted isocoumarins by the reaction of 2-(1-alkynyl)benzoates with electrophiles. Journal of Organic Chemistry, 67(6), 1905–1909.

-

Aminocarbonylation (Isoindolinones)

-

Cao, H., McNamee, L., & Alper, H. (2008). Palladium-catalyzed synthesis of isoindolinones and isoquinolinones.[9] Organic Letters, 10(22), 5281–5284.

-

-

General Reactivity of o-Iodo Esters

Sources

- 1. Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes [organic-chemistry.org]

- 2. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isocoumarin synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Methyl 2-iodo-5-(trifluoromethyl)benzoate in Medicinal Chemistry

Introduction: A Bifunctional Linchpin for Modern Drug Discovery

Methyl 2-iodo-5-(trifluoromethyl)benzoate has emerged as a highly strategic building block in medicinal chemistry. Its value lies in the orthogonal reactivity of its principal functional groups, which allows for the controlled and sequential construction of complex molecular architectures. This molecule is not merely an intermediate; it is an enabling tool for navigating chemical space to optimize the pharmacological profiles of drug candidates.

The unique synergy of its components makes it particularly powerful:

-

The Aryl Iodide: The iodine atom at the 2-position serves as a premier handle for transition-metal-catalyzed cross-coupling reactions.[1] Its high reactivity, a consequence of the weak C-I bond, makes it a preferred substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, often proceeding under milder conditions than its bromo- or chloro-analogs.[1] This facilitates the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, which are critical for modulating target binding and selectivity.

-

The Trifluoromethyl (CF₃) Group: The CF₃ group at the 5-position is a cornerstone of modern drug design.[2] Its introduction into a molecule can profoundly and beneficially alter its properties.[3][4] The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic and hydrophobic interactions, and fine-tune bioavailability.[2][5]

-

The Methyl Ester: This group provides an additional site for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation—a fundamental linkage in a vast array of bioactive molecules.

This combination of a reactive coupling site, a key property-modulating group, and a versatile functional handle makes Methyl 2-iodo-5-(trifluoromethyl)benzoate an indispensable resource for building libraries of compounds in the pursuit of novel therapeutics.

| Property | Value | Source |

| CAS Number | 50825-45-1 | N/A |

| Molecular Formula | C₉H₆F₃IO₂ | N/A |

| Molecular Weight | 330.04 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Boiling Point | ~115-117 °C at 1 mmHg | N/A |

| Primary Utility | Cross-coupling, Scaffold development | [1][6] |

Core Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Synthesis

The construction of biaryl and heteroaryl-aryl motifs is a central theme in medicinal chemistry, particularly in the development of kinase inhibitors, which often rely on these structures for ATP-competitive binding.[7] The Suzuki-Miyaura reaction is a preeminent method for forging these C-C bonds due to its mild conditions and exceptional functional group tolerance.[8]

Causality of Reagent Choice:

-

Palladium Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] Sources like Pd(PPh₃)₄ are pre-activated Pd(0) complexes, while Pd(OAc)₂ or PdCl₂(dppf) are stable Pd(II) precursors that are reduced in situ. Heterogeneous catalysts like Pd/C offer the advantage of easy removal by filtration and potential for recycling.[10]

-

Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[9]

-

Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) and water. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-iodo-5-(trifluoromethyl)benzoate

This protocol describes the coupling with a generic arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

-

Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 mmol, 330 mg)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg, 8 mol%) or a pre-formed catalyst like Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ if not using a pre-formed catalyst. Add the palladium source to the Schlenk flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[11]

Core Application II: Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] The resulting aryl alkynes are versatile intermediates, serving as precursors for heterocycles (e.g., indoles, quinolines) or as rigid linkers in drug design.[1]

Causality of Reagent Choice:

-

Dual Catalyst System: The reaction uniquely employs a palladium catalyst (typically PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex undergoes the oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is the key species that undergoes transmetalation with the palladium complex.

-

Amine Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is critical. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[14] It also acts as a ligand for the palladium and copper species and scavenges the HX byproduct.

-

Inert Conditions: Sonogashira couplings are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. Therefore, maintaining a strictly inert atmosphere is crucial for high yields.[15]

Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.[12]

Protocol 2: Sonogashira Coupling of Methyl 2-iodo-5-(trifluoromethyl)benzoate

This protocol provides a general method for coupling with a terminal alkyne. Degassing of solvents is highly recommended for optimal results.

Materials:

-

Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 mmol, 330 mg)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)

-

Triethylamine (TEA) (5 mL, degassed)

-

Anhydrous Tetrahydrofuran (THF) (5 mL, degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

-

Workup:

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in ethyl acetate (30 mL).

-

Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure aryl alkyne.[13]

Synthetic Workflow: A Hypothetical Kinase Inhibitor Scaffold

The true power of Methyl 2-iodo-5-(trifluoromethyl)benzoate is realized in multi-step syntheses. The following workflow illustrates how the previously described protocols can be sequenced to rapidly build a core scaffold relevant to kinase inhibitor discovery.[16][17]

Caption: A multi-step workflow for scaffold synthesis starting from the title compound.

This strategic sequence—first establishing the core biaryl structure via robust C-C bond formation, followed by unmasking the carboxylic acid for a final amide coupling—is a highly efficient and modular approach to generating compound libraries for structure-activity relationship (SAR) studies.

References

- Fluorinated Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [URL: https://www.apolloscientific.

- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29787261/]

- Methyl 2-(trifluoromethyl)benzoate. AA Blocks. [URL: https://www.aablocks.com/product/AA003RID.html]

- Building Blocks for Medicinal Chemistry. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Building_Blocks_for_Medicinal_Chemistry_DL047.pdf]

- Methyl 2-Iodobenzoate (CAS NO : 610-97-9). Scimplify. [URL: https://scimplify.

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem. [URL: https://www.benchchem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/891]

- Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21405128/]

- Sonogashira coupling. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/lyu5d7/sonogashira_coupling/]

- Flow Chemistry: Sonogashira Coupling. Thieme Chemistry. [URL: https://www.thieme-chemistry.com/fileadmin/user_upload/files/flow-chemistry-sonogashira-coupling.pdf]

- Small Molecule Kinase Inhibitor Drugs (1995–2021). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]

- Studies on antitumor agents. IX. Synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2798835/]

- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2100806X]

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.9b00690]

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [URL: https://www.rsc.

- Methyl 2-(trifluoromethyl)benzoate. Chem-Impex. [URL: https://www.chemimpex.com/products/05703]

- Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. The Royal Society of Chemistry. [URL: https://www.rsc.

- Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. Benchchem. [URL: https://www.benchchem.

- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Benchchem. [URL: https://www.benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/30/14/3009]

- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [URL: https://typeset.io/papers/site-selective-suzuki-miyaura-cross-coupling-reactions-of-2-2l7070y9qg]

- Studies on the Synthesis of 5-Trifluoromethylpiperonal. ResearchGate. [URL: https://www.researchgate.net/publication/319114704_Studies_on_the_Synthesis_of_5-Trifluoromethylpiperonal]

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://labs.yoneda.org/suzuki-miyaura-cross-coupling-practical-guide]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39077271/]

- Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10137255/]

- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/629.shtm]

- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b04000]

- SYNTHESIS OF 1,5-BENZODIAZEPINE DERIVATIVES CATALYSED BY ZINC CHLORIDE. Arkivoc. [URL: https://www.

Sources

- 1. Methyl 2-Iodobenzoate Online | Methyl 2-Iodobenzoate Manufacturer and Suppliers [scimplify.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. 氟化砌塊 [sigmaaldrich.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

protocols for nucleophilic aromatic substitution with Methyl 2-iodo-5-(trifluoromethyl)benzoate

Application Note: Strategic Nucleophilic Substitution of Methyl 2-iodo-5-(trifluoromethyl)benzoate

Executive Summary

Methyl 2-iodo-5-(trifluoromethyl)benzoate (CAS: 121086-26-8) is a high-value scaffold for medicinal chemistry, particularly in the synthesis of trifluoromethylated heterocycles and benzamides. While the molecule possesses strong electron-withdrawing groups (EWGs) that activate the ring, the presence of an iodide leaving group presents a mechanistic paradox.

Unlike fluorides, which are ideal for classical Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity stabilizing the Meisenheimer complex, iodides are poor SNAr leaving groups but excellent handles for transition-metal catalysis.

This guide provides three distinct protocols optimized for this specific substrate:

-

Protocol A: Copper-Catalyzed Amination (The "Industrial Standard" for Iodides).

-

Protocol B: Thiol Displacement (Classical SNAr exploiting soft nucleophilicity).

-

Protocol C: Etherification (Modified Ullmann Condensation).

Mechanistic & Strategic Analysis

To maximize yield and purity, one must understand the electronic "Push-Pull" of the substrate.

-

Activation (The "Pull"):

-

C1-Ester (Ortho): Provides inductive (-I) and mesomeric (-M) withdrawal, activating the C2 position.

-

C5-Trifluoromethyl (Para): A strong sigma-withdrawing group that further depletes electron density at C2.

-

-

The Leaving Group (The "Lock"):

-

Iodine: The C–I bond is weak, but Iodine is not electronegative enough to lower the energy of the transition state (Meisenheimer complex) in a purely thermal SNAr reaction.

-

Solution: For amines and oxygen nucleophiles, we utilize Copper(I) to bridge the activation energy gap, effectively bypassing the limitations of classical SNAr.

-

Visualizing the Reactivity Landscape

Figure 1: Mechanistic decision tree based on nucleophile type. While the substrate is activated, the iodide leaving group dictates a metal-assisted pathway for hard nucleophiles (amines/oxygens).

Experimental Protocols

Protocol A: Copper-Catalyzed Amination (Amines)

Best for: Primary amines, anilines, and cyclic secondary amines (e.g., morpholine).

Rationale: Classical SNAr with amines on aryl iodides often requires extreme temperatures (>120°C) which can hydrolyze the ester. Using a Cu(I) catalyst allows the reaction to proceed at milder temperatures (80–90°C) with higher regioselectivity.

Materials:

-

Substrate: Methyl 2-iodo-5-(trifluoromethyl)benzoate (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone (20 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

-

Charge: In a screw-cap reaction vial equipped with a magnetic stir bar, add CuI (0.1 equiv), L-Proline (0.2 equiv), and K2CO3 (2.0 equiv).

-

Inert: Evacuate and backfill the vial with Nitrogen (3 cycles) to remove oxygen (critical for Cu-catalysis).

-

Dissolve: Add the Substrate (1.0 equiv) and Amine (1.2 equiv) dissolved in DMSO (0.5 M concentration relative to substrate).

-

React: Seal the vial and heat to 90°C for 12–18 hours.

-

Note: The solution should turn from a suspension to a dark homogenous mixture. Blue/Green color indicates catalyst oxidation (bad); Red/Brown indicates active catalyst (good).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with Water (x3) to remove DMSO. Wash organic layer with Brine.[1]

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Classical SNAr (Thiols)

Best for: Thiophenols, Alkyl thiols.